N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide
Description
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Properties
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2/c19-18(20,21)14-9-15(23-10-22-14)26-7-5-11(6-8-26)24-17(27)16-12-3-1-2-4-13(12)25-28-16/h9-11H,1-8H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRDPLALSRZNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)C(=O)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzoxazole have shown selective antibacterial effects against Gram-positive bacteria, although the specific activity of this compound remains to be fully characterized .
Anticancer Activity
Benzoxazole derivatives are known for their cytotoxic effects on several cancer cell lines. Studies have demonstrated that certain derivatives can inhibit the proliferation of breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The structure–activity relationship (SAR) suggests that modifications to the benzoxazole core can enhance anticancer potency .
Table 1: Anticancer Activity of Benzoxazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.0 |
| Compound B | A549 | 10.5 |
| Compound C | PC3 | 12.0 |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and promotes interaction with biological membranes, potentially affecting signal transduction pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Efficacy : A recent study evaluated a series of benzoxazole derivatives for their anticancer properties and found that introducing substituents at specific positions significantly increased potency against various cancer cell lines .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of benzoxazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that structural modifications could lead to enhanced inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
